molecular formula C12H17Cl2N3O B6265566 2-chloro-N-methyl-4-(piperazin-1-yl)benzamide hydrochloride CAS No. 2137785-14-7

2-chloro-N-methyl-4-(piperazin-1-yl)benzamide hydrochloride

Cat. No.: B6265566
CAS No.: 2137785-14-7
M. Wt: 290.2
InChI Key:
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Description

The compound “2-chloro-N-methyl-4-(piperazin-1-yl)benzamide hydrochloride” is likely to be a derivative of benzamide, which is an amide derivative of benzoic acid. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, it’s likely that it involves the reaction of an appropriate benzoyl chloride with N-methylpiperazine, followed by a substitution reaction to introduce the chloro group .


Molecular Structure Analysis

The molecule contains a benzamide group, a chloro group at the 2-position of the benzene ring, and a N-methylpiperazine group at the 4-position. The presence of these functional groups would influence the molecule’s shape, polarity, and reactivity .


Chemical Reactions Analysis

The compound, due to the presence of the amide and chloro groups, might undergo various chemical reactions, such as hydrolysis, substitution, and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group and the piperazine ring could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs containing a piperazine ring act on the central nervous system. They may also exhibit anti-tubercular activity .

Future Directions

The future research directions could involve studying the compound’s biological activity, optimizing its synthesis, and investigating its potential applications in medicine .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-methyl-4-(piperazin-1-yl)benzamide hydrochloride involves the reaction of 2-chloro-4-(piperazin-1-yl)benzoic acid with N-methylamine followed by conversion of the resulting amide to the hydrochloride salt.", "Starting Materials": [ "2-chloro-4-(piperazin-1-yl)benzoic acid", "N-methylamine", "Hydrochloric acid", "Diethyl ether", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-(piperazin-1-yl)benzoic acid in diethyl ether.", "Step 2: Add N-methylamine to the solution and stir for several hours at room temperature.", "Step 3: Add sodium hydroxide to the reaction mixture to adjust the pH to basic.", "Step 4: Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the diethyl ether solution to obtain the crude amide product.", "Step 6: Dissolve the crude amide product in methanol and add hydrochloric acid to the solution.", "Step 7: Concentrate the solution to obtain the hydrochloride salt of 2-chloro-N-methyl-4-(piperazin-1-yl)benzamide." ] }

CAS No.

2137785-14-7

Molecular Formula

C12H17Cl2N3O

Molecular Weight

290.2

Purity

85

Origin of Product

United States

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